molecular formula C8H17N3O2 B13550995 4-(4-Azidobutoxy)butan-1-ol

4-(4-Azidobutoxy)butan-1-ol

Cat. No.: B13550995
M. Wt: 187.24 g/mol
InChI Key: ZMGXYCUXGPFKLW-UHFFFAOYSA-N
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Description

4-(4-Azidobutoxy)butan-1-ol is a bifunctional compound featuring an azide (-N₃) group within a butoxy chain and a hydroxyl (-OH) group at the terminal position. This structure enables dual reactivity: the azide participates in Click Chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), while the hydroxyl group allows for further derivatization, such as esterification or etherification .

Properties

Molecular Formula

C8H17N3O2

Molecular Weight

187.24 g/mol

IUPAC Name

4-(4-azidobutoxy)butan-1-ol

InChI

InChI=1S/C8H17N3O2/c9-11-10-5-1-3-7-13-8-4-2-6-12/h12H,1-8H2

InChI Key

ZMGXYCUXGPFKLW-UHFFFAOYSA-N

Canonical SMILES

C(CCOCCCCO)CN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Azidobutoxy)butan-1-ol typically involves a multi-step process. One common method starts with the reaction of 4-bromobutan-1-ol with sodium azide to form 4-azidobutan-1-ol. This intermediate is then reacted with 1,4-dibromobutane under basic conditions to yield 4-(4-Azidobutoxy)butan-1-ol .

Industrial Production Methods

While specific industrial production methods for 4-(4-Azidobutoxy)butan-1-ol are not well-documented, the general approach would involve optimizing the laboratory synthesis for larger scale production. This would include considerations for reaction efficiency, cost of reagents, and safety measures to handle azide compounds.

Chemical Reactions Analysis

Types of Reactions

4-(4-Azidobutoxy)butan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium dichromate in acidic conditions.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Sodium azide for azido group introduction.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various azido derivatives.

Comparison with Similar Compounds

4-Azidobutan-1-ol

  • Structure : Linear chain with terminal -OH and -N₃ groups (C₄H₉N₃O) .
  • Key Properties :
    • Molecular weight: 115.136 g/mol .
    • Reactivity: Azide enables bioconjugation via Click Chemistry; hydroxyl permits further functionalization .
  • Applications : Used as a linker in proteomics and polymer chemistry due to its bifunctionality .
  • Distinction from Target Compound : Lacks the ether-linked butoxy chain, reducing steric bulk and limiting backbone flexibility compared to 4-(4-Azidobutoxy)butan-1-ol.

4-(n-Heptyloxy)butan-1-ol

  • Structure : Alkoxy chain (-O-C₇H₁₅) attached to butan-1-ol .
  • Key Properties :
    • Functionality: Ether and hydroxyl groups.
    • Applications: Component of the Asian longhorned beetle pheromone blend, enhancing attraction when combined with aldehydes .
  • Absence of azide limits utility in bioconjugation.

4-(1-Trityl-1H-imidazol-4-yl)butan-1-ol

  • Structure: Butanol chain linked to a trityl-protected imidazole ring .
  • Key Properties :
    • Molecular weight: 383 g/mol (ESI MS data) .
    • Stability: Trityl group provides steric protection, enhancing stability in synthetic intermediates.
  • Comparison :
    • The imidazole and trityl groups enable applications in medicinal chemistry (e.g., kinase inhibitors), contrasting with the azide’s role in bioorthogonal chemistry.
    • Bulkier structure reduces solubility in polar solvents compared to the azidobutoxy derivative.

4-(Propan-2-ylamino)butan-1-ol

  • Structure: Butanol with a secondary amine (-NH-C₃H₇) .
  • Key Properties: Reactivity: Amino group participates in Schiff base formation or salt generation. Applications: Neuroprotective agent and plant growth promoter .
  • Comparison :
    • The amine group offers basicity and hydrogen-bonding capacity, differing from the azide’s electrophilic reactivity.
    • Lacks Click Chemistry utility but excels in biological interactions.

Comparative Data Table

Compound Molecular Formula Key Functional Groups Molecular Weight (g/mol) Primary Applications
4-(4-Azidobutoxy)butan-1-ol C₈H₁₇N₃O₂ Azide, hydroxyl ~187.25 (estimated) Bioconjugation, polymer chemistry
4-Azidobutan-1-ol C₄H₉N₃O Azide, hydroxyl 115.136 Proteomics, Click Chemistry
4-(n-Heptyloxy)butan-1-ol C₁₁H₂₄O₂ Ether, hydroxyl 188.31 Pheromone formulation
4-(1-Trityl-1H-imidazol-4-yl)butan-1-ol C₂₆H₂₈N₂O Imidazole, trityl, hydroxyl 383.52 Medicinal chemistry intermediates
4-(Propan-2-ylamino)butan-1-ol C₇H₁₇NO Amine, hydroxyl 131.22 Neuroprotection, agriculture

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